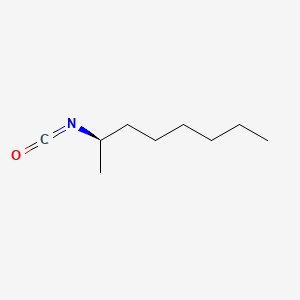

(R)-(-)-2-Octyl isocyanate

Description

It is synthesized via reactions such as the treatment of 4-aminobenzo-15-crown-5-ether under conditions of 65°C in chloroform, leading to supramolecular assemblies . Its enantiomeric form, (S)-(+)-2-octyl isocyanate, is also noted, but the (R)-(-)-enantiomer demonstrates exceptional selectivity in ion transport applications. Specifically, derivatives of this compound exhibit a potassium-to-sodium (K⁺/Na⁺) selectivity ratio of 48.8, a significant improvement over baseline values (3.6) . This property makes it critical in membrane science and supramolecular chemistry for designing selective ionophores.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-isocyanatooctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWPDIQXUDUDPL-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318871 | |

| Record name | (2R)-2-Isocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-86-2 | |

| Record name | (2R)-2-Isocyanatooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Isocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-(-)-2-Octyl isocyanate, a compound with the chemical formula and CAS number 745783-86-2, has garnered attention for its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.237 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

-

Enzyme Inhibition :

- This compound has been shown to act as a specific inhibitor of serine proteinases, particularly chymotrypsin. It forms inactive enzyme derivatives by reacting with the active site serine residue . This selectivity may be beneficial in therapeutic contexts where modulation of protease activity is desired.

-

Skin Absorption Studies :

- A study utilizing ATR-FTIR spectrometry investigated the skin absorption characteristics of various isocyanates, including this compound. The results indicated that this compound rapidly diffuses from the skin surface, with over 80% absorption within 30 minutes . This rapid absorption could have implications for both toxicity and therapeutic delivery.

-

Toxicological Considerations :

- Isocyanates are known to elicit toxic responses through activation of the TRPA1 ion channel, leading to nociceptive reactions in sensory neurons. This mechanism was highlighted in studies examining the effects of various isocyanates on pain pathways . Understanding this pathway is crucial for assessing the safety and potential therapeutic uses of this compound.

Case Studies and Research Findings

- Inhibition of Chymotrypsin :

- Skin Interaction :

- Comparative Toxicity :

Summary of Findings

The biological activity of this compound reveals its potential as both an enzyme inhibitor and a compound with significant interactions at biological membranes. Its rapid absorption characteristics and lower toxicity profile suggest possible applications in pharmaceuticals and materials science.

Scientific Research Applications

Medicinal Chemistry

(R)-(-)-2-Octyl isocyanate has been studied for its potential therapeutic applications. Its structure allows it to participate in reactions that yield biologically active compounds. For instance, research indicates its use in synthesizing urea derivatives, which have shown promise in treating various diseases.

Case Study: Synthesis of Urea Derivatives

A study published in Bioorganic and Medicinal Chemistry Letters discusses the synthesis of urea derivatives from this compound, demonstrating its utility in creating compounds with potential pharmacological activity .

Polymer Science

The compound is also explored for its role in polymerization processes. It can act as a monomer or crosslinking agent in the production of polyurethane foams and coatings.

Table 1: Polymerization Reactions Involving this compound

Surface Chemistry

Research has shown that this compound can be utilized to modify surfaces for improved adhesion properties. This is particularly relevant in coatings and adhesives where enhanced bonding strength is required.

Case Study: Surface Modification

An investigation into the surface absorption characteristics of octyl isocyanate revealed its rapid diffusion and reactivity with surface proteins, making it suitable for applications requiring strong adhesive properties .

Coatings and Adhesives

This compound is employed in the production of high-performance coatings and adhesives due to its ability to form strong bonds with various substrates.

Agriculture

In agricultural formulations, this compound can be used as an intermediate in the synthesis of agrochemicals, contributing to the development of effective pest control agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between (R)-(-)-2-Octyl isocyanate and analogous compounds:

Key Observations:

- Functional Group Reactivity : Isothiocyanates (e.g., 2-octyl isothiocyanate) exhibit higher nucleophilic reactivity due to the sulfur atom, making them useful in biochemical conjugations. In contrast, isocyanates like (R)-(-)-2-Octyl are less reactive but more thermally stable, favoring controlled syntheses .

- Chain Structure : The linear octyl chain in this compound enables ordered supramolecular packing, critical for ion selectivity. Branched analogs (e.g., 2-ethylhexyl isocyanate) introduce steric hindrance, reducing selectivity .

- Diisocyanates: Hexamethylene diisocyanate’s bifunctional reactivity supports polymerization (e.g., polyurethanes) but increases toxicity risks compared to mono-isocyanates .

Performance in Ion Selectivity

Derivatives of this compound achieve a K⁺/Na⁺ selectivity of 48.8, outperforming 2-ethylhexyl isocyanate analogs, which show lower selectivity due to steric effects from branching . This highlights the importance of stereochemistry and linear chain alignment in supramolecular assemblies.

Preparation Methods

Direct Phosgenation of (R)-(-)-2-Octylamine

The most conventional route involves reacting (R)-(-)-2-octylamine with phosgene () in anhydrous conditions. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently eliminates HCl to yield the isocyanate:

Key parameters include:

Table 1: Phosgenation Reaction Conditions and Outcomes

Triphosgene as a Safer Alternative

To circumvent phosgene’s hazards, triphosgene () is employed as a solid substitute. The reaction with (R)-(-)-2-octylamine in the presence of a base like triethylamine proceeds as follows:

This method offers comparable yields (75–80%) while reducing risks associated with gaseous phosgene.

Non-Phosgene Routes

Curtius Rearrangement of Acyl Azides

Though less common for aliphatic isocyanates, the thermal decomposition of (R)-(-)-2-octylacyl azide () generates the isocyanate via nitrogen elimination:

This method requires high temperatures () and yields 65–70%, making it less efficient than phosgenation.

Catalytic Carbonylation of Nitro Compounds

Palladium-catalyzed carbonylation of (R)-(-)-2-octyl nitro compounds () under CO pressure represents an emerging approach:

Yields up to 92% have been achieved in research settings, though scalability remains a challenge.

Enantioselective Synthesis

Chiral Auxiliary-Mediated Approaches

The use of chiral ligands in palladium-catalyzed reactions ensures retention of stereochemistry. For example, (R)-BINAP ligands facilitate asymmetric carbonylation with enantiomeric excess (ee) >99%.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 2-octyl isocyanate precursors offers an eco-friendly alternative. Immobilized Candida antarctica lipase B achieves 88% ee and 70% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess (ee) | Safety Concerns |

|---|---|---|---|

| Direct Phosgenation | 78–85 | >99 | High (phosgene toxicity) |

| Triphosgene Route | 75–80 | >99 | Moderate |

| Curtius Rearrangement | 65–70 | 95 | Low |

| Catalytic Carbonylation | 92 | >99 | Low |

Q & A

Q. How can researchers optimize the synthesis of (R)-(-)-2-octyl isocyanate to ensure enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, chiral resolution techniques such as asymmetric catalysis or enzymatic resolution should be employed. Use chiral column chromatography (e.g., HPLC with a cellulose-based stationary phase) for purification, and validate purity via polarimetry or chiral GC-MS. Ensure reaction conditions (temperature, solvent, catalyst loading) are tightly controlled to minimize racemization. For reproducible results, document each synthesis step in detail, including catalyst type, reaction time, and purification protocols .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- FTIR : Confirm the presence of the isocyanate group (N=C=O asymmetric stretch at ~2270 cm⁻¹) and absence of moisture (OH bands).

- NMR : Use ¹H and ¹³C NMR to verify the stereochemistry at the chiral center (R-configuration) and alkyl chain structure.

- GC-MS : Pair with derivatization (e.g., reaction with n-dibutylamine) to improve volatility and detect trace impurities .

- Polarimetry : Measure specific optical rotation ([α]ᴅ) to confirm enantiomeric excess (e.e.).

Q. Table 1: Key Analytical Techniques

| Technique | Purpose | Reference |

|---|---|---|

| FTIR | Functional group verification | |

| Chiral GC-MS | Purity and enantiomer analysis | |

| Polarimetry | Enantiomeric excess determination |

Advanced Research Questions

Q. How can reaction kinetics be studied for this compound in urethane formation?

Methodological Answer: Employ in situ FTIR or Raman spectroscopy to monitor the consumption of the isocyanate group (2270 cm⁻¹ peak) during reaction with alcohols. Use pseudo-first-order kinetics under controlled conditions (e.g., excess alcohol). For catalytic studies (e.g., organotin compounds), vary catalyst concentration and temperature to calculate activation energy (Arrhenius plot) and propose a rate law. Computational modeling (DFT or MD simulations) can elucidate transition states and catalytic mechanisms .

Q. What strategies resolve contradictory data in thermal stability studies of this compound?

Methodological Answer:

- Controlled Decomposition Experiments : Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to identify decomposition pathways.

- Isocyanate Quantitation : Use indirect GC methods (e.g., derivatization with n-dibutylamine) to distinguish between thermal degradation and side reactions .

- Sensitivity Analysis : Statistically evaluate variables (e.g., heating rate, sample size) using tools like ANOVA to identify outliers or systematic errors .

- Peer Validation : Cross-check results with alternative techniques (e.g., HPLC vs. GC) and share raw data for independent replication .

Q. How can computational models predict the environmental fate of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA to estimate hydrolysis rate constants (e.g., reaction with water to form urea derivatives).

- Ecotoxicology Models : Apply EPI Suite or TEST software to predict biodegradation half-lives and bioaccumulation potential.

- Experimental Validation : Compare computational predictions with lab-based hydrolysis studies under varied pH and temperature conditions .

Experimental Design & Reproducibility

Q. How to ensure reproducibility in isocyanate reactivity studies?

Methodological Answer:

- Standardized Protocols : Pre-dry solvents (e.g., molecular sieves for THF) and use airtight reactors to prevent moisture interference.

- Internal Standards : Add a known quantity of deuterated analogs (e.g., d₃-methyl isocyanate) for GC-MS quantification .

- Data Transparency : Publish raw chromatograms, spectral data, and computational input files in supplementary materials .

Q. What ethical and safety considerations are critical when handling this compound?

Methodological Answer:

- Exposure Controls : Use fume hoods, PPE (nitrile gloves, respirators), and continuous air monitoring to comply with OSHA limits (<0.02 µg/m³ for isocyanates).

- Waste Management : Quench residual isocyanate with ethanolamine before disposal.

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles for public datasets .

Data Analysis & Reporting

Q. How should researchers document synthetic procedures for peer review?

Methodological Answer:

- Structured Formats : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction stoichiometry, catalyst loading, and purification steps.

- Supporting Information : Include NMR spectra (with integration values), GC-MS chromatograms, and crystallographic data (if applicable). For novel compounds, provide elemental analysis and HRMS data .

Q. What statistical methods validate the significance of isocyanate reaction outcomes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.